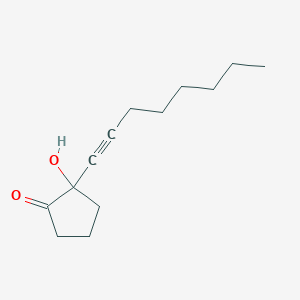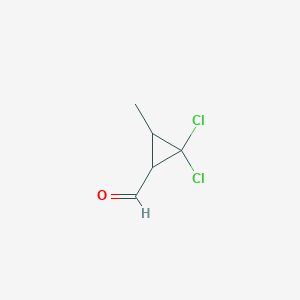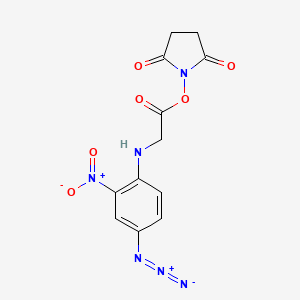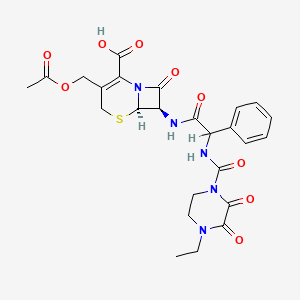
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate alkyne, such as 1-octyne, in the presence of a catalyst. One common method is the use of a base-catalyzed addition of the alkyne to the cyclopentanone, followed by oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the addition of the alkyne to the cyclopentanone ring.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(oct-1-YN-1-YL)cyclopentan-1-one or 2-carboxy-2-(oct-1-YN-1-YL)cyclopentan-1-one.
Reduction: Formation of 2-Hydroxy-2-(oct-1-EN-1-YL)cyclopentan-1-one or 2-Hydroxy-2-(octyl)cyclopentan-1-one.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-cyclopenten-1-one: Similar structure but lacks the octynyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Contains a methyl group instead of an octynyl group.
2-Hydroxy-3-ethyl-2-cyclopenten-1-one: Contains an ethyl group instead of an octynyl group.
Uniqueness
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is unique due to the presence of the long alkyne chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58149-16-9 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-hydroxy-2-oct-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h15H,2-6,8-9,11H2,1H3 |
Clé InChI |
ZXFWLYFWFCYBEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1(CCCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)

![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)


![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)


![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)


![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
